1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride
Overview
Description
1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The preparation often begins with the formation of the pyrrolidine ring through cyclization reactions.
- The dimethylamino group is introduced via nucleophilic substitution reactions.
- The final product is obtained by reacting the intermediate compounds under controlled conditions, often involving acid-base reactions to form the hydrochloride salt.
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Industrial Production Methods
- Industrial production may involve large-scale synthesis using automated reactors.
- The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
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Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
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Major Products
- The major products depend on the specific reaction conditions and reagents used. Common products include various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride has several applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
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Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
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Medicine
- Explored as a potential pharmaceutical compound due to its unique structure and reactivity.
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Industry
- Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride involves its interaction with various molecular targets:
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Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins, altering their activity.
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Pathways Involved
- The specific pathways depend on the biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride can be compared with other similar compounds:
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Similar Compounds
Methylaminoquinolines: These compounds share the dimethylamino group but differ in their ring structures.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione have similar ring structures but different substituents.
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Uniqueness
- The unique combination of the dimethylamino group and the pyrrolidine ring in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-11(2)13-9(14)7-8(10(13)15)12-5-3-4-6-12;/h8H,3-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYOTFLUARLJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)N2CCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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